triptocallic acid D
Overview
Description
Triptocallic acid D is a natural pentacyclic triterpenoid compound with the molecular formula C₃₀H₄₈O₄. It is primarily isolated from the plants Tripterygium wilfordii and Tripterygium hypoglaucum.
Mechanism of Action
Target of Action
Triptocallic acid D is a natural product
Mode of Action
It’s known that the compound is involved in regulating the balance of immune response, inflammation, and apoptosis in various diseases . .
Biochemical Pathways
It’s known that the compound plays a role in the regulation of immune response, inflammation, and apoptosis
Pharmacokinetics
Preparation Methods
Synthetic Routes and Reaction Conditions
Triptocallic acid D can be synthesized through various chemical reactions involving triterpenoid precursors. The callus of Tripterygium wilfordii varregelii has been used to afford this compound along with other pentacyclic triterpenes . The synthetic route typically involves the use of organic solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone .
Industrial Production Methods
Industrial production of this compound involves the extraction of the compound from the herbs of Tripterygium wilfordii. The process includes solvent extraction, purification, and crystallization to obtain the compound in its pure form . The solvents used in the extraction process include chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .
Chemical Reactions Analysis
Types of Reactions
Triptocallic acid D undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as hydroxyl and carboxyl groups in the compound.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
Triptocallic acid D has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of the key applications include:
Chemistry: this compound is used as a precursor in the synthesis of other complex triterpenoid compounds. Its unique structure makes it a valuable compound for studying chemical reactions and mechanisms.
Biology: In biological research, this compound is used to study its effects on various biological pathways and processes.
Industry: In the industrial sector, this compound is used in the development of new pharmaceuticals and bioactive compounds.
Comparison with Similar Compounds
Triptocallic acid D is structurally similar to other pentacyclic triterpenoids, such as triptolide, triptonide, and pristimerin. it is unique in its specific biological activities and molecular targets. Some of the similar compounds include:
Properties
IUPAC Name |
(2S,4S,4aR,6aR,6aS,6bR,8aR,10R,12aR,14bS)-4,10-dihydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O4/c1-25(2)20-10-13-30(7)21(28(20,5)12-11-22(25)31)9-8-18-19-16-26(3,24(33)34)17-23(32)27(19,4)14-15-29(18,30)6/h8,19-23,31-32H,9-17H2,1-7H3,(H,33,34)/t19-,20-,21+,22+,23-,26-,27+,28-,29+,30+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTBGJQZJEYVBJZ-SXKKXCELSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)CC=C4C3(CCC5(C4CC(CC5O)(C)C(=O)O)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4C[C@](C[C@@H]5O)(C)C(=O)O)C)C)C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201230616 | |
Record name | (3α,20α,22α)-3,22-Dihydroxyolean-12-en-29-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201230616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
201534-09-0 | |
Record name | (3α,20α,22α)-3,22-Dihydroxyolean-12-en-29-oic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=201534-09-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3α,20α,22α)-3,22-Dihydroxyolean-12-en-29-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201230616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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